molecular formula C17H20ClN3OS B4691697 N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide

N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide

Katalognummer B4691697
Molekulargewicht: 349.9 g/mol
InChI-Schlüssel: GEPYHNTZILRPFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of various B cell-related diseases.

Wirkmechanismus

N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting B cell activation. BTK is a key mediator of the B cell receptor signaling pathway, and its inhibition has been shown to suppress various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways.
Biochemical and physiological effects:
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models, leading to the suppression of B cell proliferation and activation. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various B cell lymphoma models, including diffuse large B cell lymphoma and mantle cell lymphoma. This compound has also been shown to suppress the production of autoantibodies in lupus models, indicating its potential therapeutic application in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also demonstrated potent anti-tumor activity in preclinical models, indicating its potential therapeutic application in B cell-related cancers. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance, which may limit its clinical efficacy.

Zukünftige Richtungen

For the development of N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide include the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its clinical efficacy. Additionally, the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT and NF-κB pathways, may enhance its anti-tumor activity and overcome drug resistance. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of this compound in various B cell-related diseases.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. Preclinical studies have shown that this compound effectively inhibits BTK activity and suppresses B cell proliferation and activation, leading to the suppression of disease progression.

Eigenschaften

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-13-11-14(18)4-5-16(13)19-17(23)21-8-6-20(7-9-21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYHNTZILRPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.